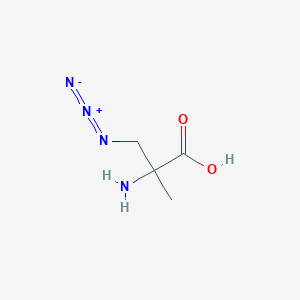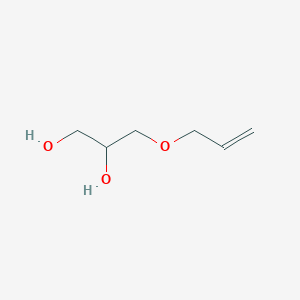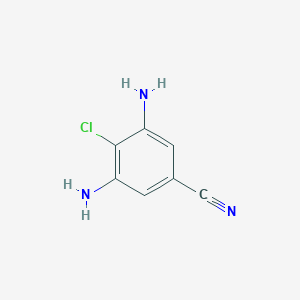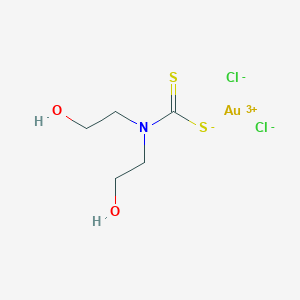
Hedcdg
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hedcdg is a chemical compound that has garnered interest in the scientific community due to its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of hedcdg is not fully understood. However, researchers believe that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. Hedcdg has been shown to inhibit the activity of certain enzymes and proteins that are involved in disease progression.
Efectos Bioquímicos Y Fisiológicos
Hedcdg has been shown to have several biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of various diseases. Hedcdg has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hedcdg has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. Additionally, hedcdg has low toxicity, making it safe for use in animal studies. However, the compound's mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Direcciones Futuras
There are several future directions for hedcdg research. One area of interest is the compound's potential as a therapeutic agent for various diseases. Researchers are also interested in investigating the compound's mechanism of action and identifying the signaling pathways that hedcdg modulates. Additionally, there is interest in developing new synthetic methods for hedcdg that are more efficient and cost-effective.
Conclusion
Hedcdg is a chemical compound that has potential as a therapeutic agent for various diseases. The compound has been shown to have anti-inflammatory and antioxidant properties and to improve cognitive function and memory in animal models. While the compound's mechanism of action is not fully understood, researchers are actively investigating its effects and potential therapeutic applications.
Métodos De Síntesis
Hedcdg is synthesized through a multistep process that involves the reaction of several chemical compounds. The synthesis method is complex and requires specialized knowledge and equipment. However, the process has been optimized, and the yield of hedcdg is now high.
Aplicaciones Científicas De Investigación
Hedcdg has been the subject of numerous scientific studies due to its potential therapeutic applications. Researchers have investigated the compound's ability to treat various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Hedcdg has also been shown to have anti-inflammatory and antioxidant properties.
Propiedades
Número CAS |
119251-62-6 |
|---|---|
Nombre del producto |
Hedcdg |
Fórmula molecular |
C5H10AuCl2NO2S2 |
Peso molecular |
448.1 g/mol |
Nombre IUPAC |
N,N-bis(2-hydroxyethyl)carbamodithioate;gold(3+);dichloride |
InChI |
InChI=1S/C5H11NO2S2.Au.2ClH/c7-3-1-6(2-4-8)5(9)10;;;/h7-8H,1-4H2,(H,9,10);;2*1H/q;+3;;/p-3 |
Clave InChI |
MTUTVRYHGMUPNK-UHFFFAOYSA-K |
SMILES |
C(CO)N(CCO)C(=S)[S-].[Cl-].[Cl-].[Au+3] |
SMILES canónico |
C(CO)N(CCO)C(=S)[S-].[Cl-].[Cl-].[Au+3] |
Sinónimos |
(N,N-bis(2-hydroxyethyl)dithiocarbamato-S,S')dichlorogold(III) HEDCDG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



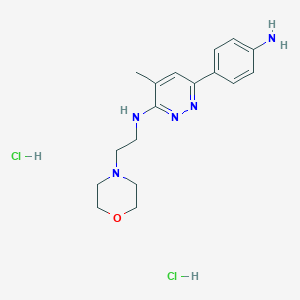
![[4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate](/img/structure/B54451.png)
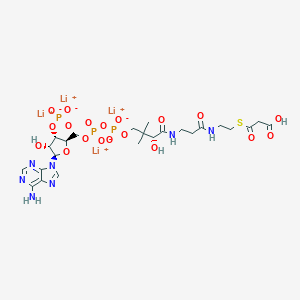
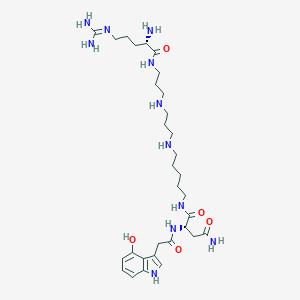
![(3R,7aS)-7a-methyl-3-propan-2-yl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B54457.png)
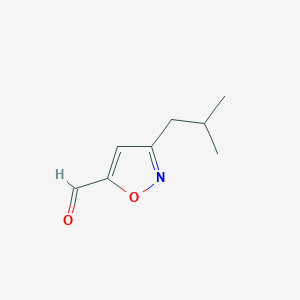
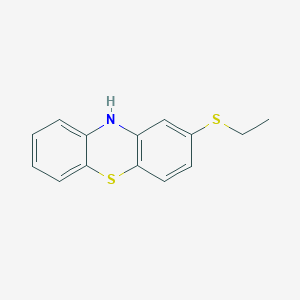
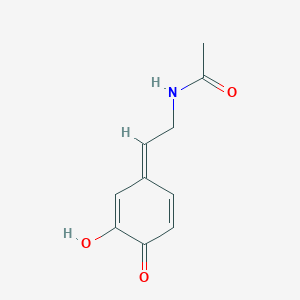
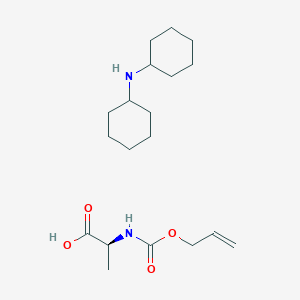
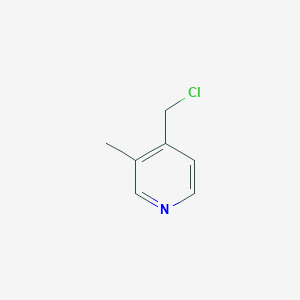
![Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate](/img/structure/B54469.png)
